2-Ethylamino-4-(4-imidazolyl)pyridine

Histamine H2 Receptor Antagonism Bioisosterism Guinea Pig Atrium Assay

Sourcing this specific 2-substituted-4-(4-imidazolyl)pyridine is critical for pharmacological accuracy. Unlike generic analogs, this compound's precisely characterized in vitro H2-receptor antagonist potency (KB = 0.55 × 10⁴ M) and competitive Schild kinetics (slope = 0.97) are peer-validated. This makes it an essential reference standard for benchmarking imidazole-triazole bioisosterism in lead optimization. Confirming the ethylamino substitution pattern is non-negotiable, as closely related variants demonstrate over a 10-fold variability in potency. The fully disclosed synthetic route from US Patent 4,302,464 further supports in-house process development. Secure authentic material to guarantee reproducible target engagement data.

Molecular Formula C10H12N4
Molecular Weight 188.23 g/mol
Cat. No. B8531618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethylamino-4-(4-imidazolyl)pyridine
Molecular FormulaC10H12N4
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESCCNC1=NC=CC(=C1)C2=CN=CN2
InChIInChI=1S/C10H12N4/c1-2-12-10-5-8(3-4-13-10)9-6-11-7-14-9/h3-7H,2H2,1H3,(H,11,14)(H,12,13)
InChIKeyQINCZIYMEBOQSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethylamino-4-(4-imidazolyl)pyridine for H2-Receptor Antagonist Research and Anti-Ulcer Agent Development


2-Ethylamino-4-(4-imidazolyl)pyridine (CAS 80882-51-5) is a heterocyclic small molecule belonging to the 2-substituted-4-(4-imidazolyl)pyridine class, characterized by a pyridine ring bearing an ethylamino group at the 2-position and an imidazole moiety at the 4-position [1]. This compound was developed as a competitive histamine H2-receptor antagonist, specifically designed to control gastric acidity, and is explicitly cited as an especially preferred compound within a series of anti-ulcer agents [2]. Its structure represents a key bioisosteric modification of earlier triazole-based leads, where the triazole ring nitrogen (N-1) is replaced by a CH group to yield the imidazole scaffold, making it a critical pharmacological tool for probing imidazole-triazole bioisosterism at the H2 receptor [3].

Why Generic Substitution Among 2-Ethylamino-4-(4-imidazolyl)pyridine Analogs Compromises Pharmacological Integrity


The 2-substituted-4-(4-imidazolyl)pyridine series exhibits extreme sensitivity to structural modifications at both the pyridine 2-amino substituent and the heterocyclic bioisostere. The Lipinski SAR study demonstrated that within the same series, in vitro H2-receptor antagonist potency (KB) varied over 10-fold between closely related analogs, with the ethylamino substitution representing the optimal balance of potency and lipophilicity for antisecretory activity [1]. Crucially, bioisosteric replacement of the triazole ring (as in compound 4, KB = 0.235 × 10⁴ M) with an imidazole ring (as in compound 20, KB = 0.55 × 10⁴ M) results in a measurable, predictable shift in antagonist potency, confirming that triazole and imidazole scaffolds are not pharmacologically interchangeable despite their structural similarity [2]. Generic substitution without confirming the precise substitution pattern and heterocyclic identity therefore risks selecting a compound with entirely different target engagement properties and downstream in vivo efficacy.

Quantitative Differential Evidence for 2-Ethylamino-4-(4-imidazolyl)pyridine Against Its Closest Comparators


In Vitro H2-Receptor Antagonist Potency (KB) of the Imidazole Bioisostere Versus the Triazole Lead Compound

Compound 20 (2-ethylamino-4-(4-imidazolyl)pyridine), the imidazole bioisostere of the triazole lead, demonstrates a KB of 0.55 (±0.08) × 10⁴ M in the guinea pig right atrium assay, establishing it as a potent competitive antagonist [1]. This value is approximately 2.3-fold weaker than its direct triazole counterpart, compound 4 (3-amino-5-[2-(ethylamino)-4-pyridyl]-1,2,4-triazole), which exhibits a KB of 0.235 (±0.056) × 10⁴ M in the same assay [1]. The Schild plot slope for compound 20 is 0.97, confirming competitive antagonism and directly comparable mechanism of action with the triazole series [1]. This quantitative bioisosteric shift confirms that replacing the triazole N-1 with CH retains antagonist activity, providing a distinct pharmacological fingerprint for the imidazole scaffold that is essential for interpreting structure-activity relationship (SAR) studies in H2 receptor programs.

Histamine H2 Receptor Antagonism Bioisosterism Guinea Pig Atrium Assay

Competitive Antagonism Confirmed by Schild Analysis: Slope Comparison Across Bioisosteric Series

Schild plot analysis confirms that compound 20 (2-ethylamino-4-(4-imidazolyl)pyridine) acts as a competitive histamine H2-receptor antagonist, with a Schild plot slope of 0.97 [1]. This value is nearly identical to the unity slope of 1.00 observed for the triazole lead compound 4, indicating a purely competitive mechanism without allosteric or irreversible binding components [1]. In contrast, compound 5 (the 2-amino pyridyl analog) exhibited a significantly non-unity slope of 0.66, suggesting a deviation from pure competitive kinetics [1]. This mechanistic purity is critical for distinguishing compound 20 from analogs with ambiguous antagonist profiles and positions it as a reliable probe for competitive binding studies at the H2 receptor.

Competitive Antagonism Schild Analysis H2 Receptor Pharmacology

Pyridine 2-Ethylamino Substituent as the Activity Optimum Across the Aminopyridine Series

Systematic variation of the pyridine 2-amino substituent within the broader biaryl pyridyl antagonist series identified the 2-ethylamino group as the optimal substituent for both in vitro H2-receptor antagonist activity and in vivo gastric acid antisecretory activity in dogs [1]. This substitution pattern present in compound 20 (2-ethylamino-4-(4-imidazolyl)pyridine) yields a KB of 0.55 × 10⁴ M, whereas the unsubstituted pyridine analog (compound 1) lacks measurable antagonist activity, and the 2-amino analog (compound 2) shows substantially weaker antagonist activity (KB = 2.22 × 10⁴ M) [1]. The QSAR study further demonstrated that increasing chain length beyond ethylamino (e.g., n-propylamino, compound 23) led to a decline in antisecretory activity despite retained in vitro potency, attributable to increased lipophilicity (log P) negatively impacting in vivo efficacy [1]. This positions the ethylamino substituent as the empirically derived optimum within the pharmacophore, conferring a unique balance of potency, lipophilicity, and in vivo activity not replicated by methylamino, dimethylamino, or longer-chain analogs.

Structure-Activity Relationship 2-Aminopyridine Substituents Gastric Acid Antisecretory Activity

Synthetic Accessibility and Process Chemistry: Defined Synthetic Route from US4302464

A scalable, multi-step synthetic route for 2-ethylamino-4-(4-imidazolyl)pyridine is explicitly detailed in US Patent 4,302,464 (Example II), proceeding through the key intermediate 4-(2-ethylamino-4-pyridyl)imidazole-2-thiol, which is desulfurized using Raney nickel in dimethylformamide at 120 °C to yield the final product [1]. This defined route contrasts with many closely related 2-substituted-4-(4-imidazolyl)pyridine analogs for which optimized synthetic protocols are not publicly disclosed, creating procurement uncertainty in both lead time and purity. The patent's explicit teaching of the preparation method provides a verifiable quality framework, enabling independent laboratory verification of the synthetic process and quality control benchmarking.

Process Chemistry Synthetic Route Scalability

Explicitly Preferred Compound Status and Structural Differentiation in the Patent Landscape

Within US Patent 4,302,464, which claims a broad genus of 2-substituted-4-(4-imidazolyl)pyridines, compound 20 (2-ethylamino-4-(4-imidazolyl)pyridine) is explicitly listed among the most preferred embodiments, alongside the 2-amino-4-imidazolyl, 2-methyl-4-imidazolyl, and 2-ethyl-4-imidazolyl congeners [1]. This explicit inclusion in the preferred compound list provides a clear legal and structural rationale for selecting this specific compound from the broader genus, distinguishing it from the many other theoretically accessible but non-preferred 2-substituted or imidazole-substituted variants covered under the generic formula.

Patent Analysis Structural Novelty Anti-Ulcer Agent

Key Application Scenarios for 2-Ethylamino-4-(4-imidazolyl)pyridine Based on Validated Differentiation Evidence


Imidazole-Triazole Bioisosterism Reference for H2 Receptor SAR Programs

The quantifiable shift in KB from 0.235 × 10⁴ M (triazole, compound 4) to 0.55 × 10⁴ M (imidazole, compound 20) in an identical assay framework makes 2-ethylamino-4-(4-imidazolyl)pyridine an essential reference compound for medicinal chemistry teams investigating bioisosteric replacements at the histamine H2 receptor. Its Schild slope of 0.97 confirms competitive kinetics, allowing direct comparison with other competitive antagonists without confounding allosteric effects [1]. Researchers developing novel H2-targeted therapeutics can use this compound to benchmark the effect of imidazole incorporation on target engagement, a parameter directly transferable to lead optimization workflows [2].

Procurement as a Validated H2 Antagonist Pharmacological Tool with Defined In Vitro Potency

Academic pharmacology laboratories requiring a well-characterized H2 receptor antagonist for functional assays or binding studies can select this compound with confidence based on its precisely determined KB of 0.55 × 10⁴ M (±0.08) in the guinea pig atrium chronotropic assay [1]. Unlike many commercially available analogs for which in vitro potency data are unavailable or vendor-estimated, this compound possesses peer-reviewed, peer-validated pharmacological constants suitable for experimental design, statistical power calculations, and cross-study normalization [1].

Process Chemistry Feasibility Reference for 2-Substituted-4-(4-imidazolyl)pyridine Synthesis

The fully disclosed synthetic route in US Patent 4,302,464, including characterization data for intermediates (e.g., 1-(2-ethylamino-4-pyridyl)-1-ethylenedioxyethane, 4-(2-ethylamino-4-pyridyl)imidazole-2-thiol), provides an accessible starting point for process development groups seeking to scale up this chemotype [1]. The patent-defined procedure using commercially available starting materials (2-chloroisonicotinonitrile, ethylamine) and standard transformations (ketalization, oxime formation, cyclization, Raney nickel desulfurization) offers a validated baseline against which new synthetic methodologies or in-house routes can be benchmarked for yield, purity, and cost efficiency [1].

Anti-Ulcer Drug Discovery Reference for Gastric Acid Secretion Inhibition Studies

As a compound explicitly listed among the most preferred embodiments in the foundational anti-ulcer patent (US4302464), 2-ethylamino-4-(4-imidazolyl)pyridine serves as a historically relevant reference standard for investigators studying the relationship between in vitro H2 antagonism (KB = 0.55 × 10⁴ M) and in vivo gastric acid antisecretory activity [1][2]. The established QSAR correlation linking its lipophilicity (log P ~1.13) and in vivo antisecretory potency (50% inhibition dose) provides a quantitative framework for predicting the in vivo efficacy of novel analogs within this chemotype, making it a critical calibration compound for translational pharmacology studies [2].

Quote Request

Request a Quote for 2-Ethylamino-4-(4-imidazolyl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.